1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. The presence of the 3,4-dimethoxyphenyl and 1,2,4-oxadiazol groups suggest that it might have interesting chemical properties .

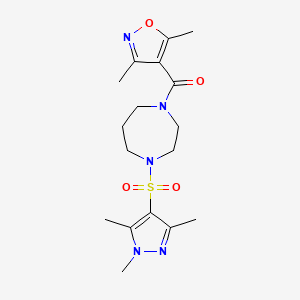

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the presence of the oxadiazol and quinazoline groups .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound is related to quinazoline-2,4(1H,3H)-diones, which are synthesized through various methods, including the use of cesium carbonate for efficient synthesis from 2-aminobenzonitriles with carbon dioxide (Patil, Tambade, Jagtap, & Bhanage, 2008). This process highlights the versatility of quinazoline derivatives in drug synthesis.

- Another approach involves solvent-free synthesis under carbon dioxide and a catalytic amount of DBU or DBN, achieving high yields of quinazoline derivatives like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007). This method is aligned with sustainable chemistry principles.

Potential Pharmaceutical Applications

- The structure of quinazoline-2,4(1H,3H)-diones has been explored for pharmaceutical applications, indicating the potential of such compounds in drug development. For example, derivatives of quinazoline have shown significant antitumor activity, with specific analogues demonstrating broad-spectrum antitumor effects that are more potent than standard treatments (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

- Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been synthesized and tested for their inhibitory activities against various cancer cell lines. Compound 4j, a 4-alkoxyquinazoline derivative, exhibited potent inhibitory activity and outperformed the control drug Tivozanib in tumor growth inhibition assays (Qiao, Yin, Shen, Wang, Sha, Wu, Lu, Xu, Zhang, & Hailiang, 2015).

Mécanisme D'action

Target of Action

The compound “1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione” could potentially interact with various biological targets due to the presence of the 3,4-dimethoxyphenyl and quinazoline moieties, which are common structural features in many bioactive compounds .

Safety and Hazards

Orientations Futures

Propriétés

Numéro CAS |

2320726-19-8 |

|---|---|

Formule moléculaire |

C22H22N4O5 |

Poids moléculaire |

422.441 |

Nom IUPAC |

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |

InChI |

InChI=1S/C22H22N4O5/c1-4-11-25-21(27)15-7-5-6-8-16(15)26(22(25)28)13-19-23-20(24-31-19)14-9-10-17(29-2)18(12-14)30-3/h5-10,12H,4,11,13H2,1-3H3 |

Clé InChI |

CJKWTSQGESPXPN-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2366638.png)

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)

![2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2366651.png)

![ethyl 2-methyl-5-[2-(2-phenoxyacetamido)benzoyloxy]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2366652.png)

![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide](/img/structure/B2366659.png)